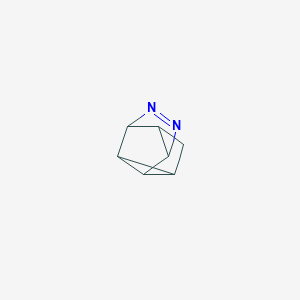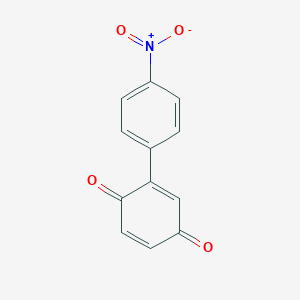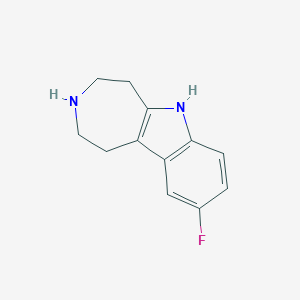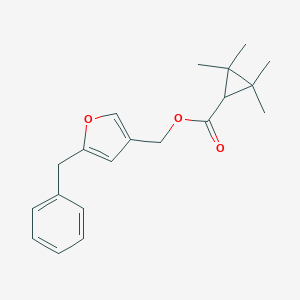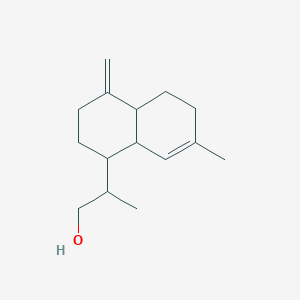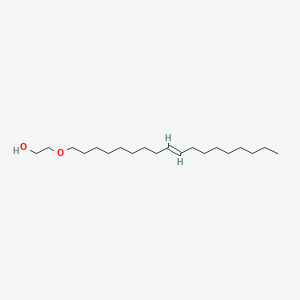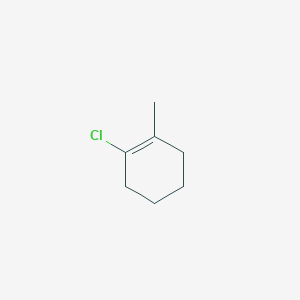
1-Chloro-2-methylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methylcyclohexene is an organic compound that belongs to the family of cycloalkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and it has shown great potential as a research tool due to its unique properties.
Mécanisme D'action
1-Chloro-2-methylcyclohexene acts as an electrophile due to the presence of the chlorine atom. It undergoes addition reactions with nucleophiles such as water, alcohols, and amines. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-methylcyclohexene. However, studies have shown that this compound can cause skin irritation and respiratory tract irritation upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Chloro-2-methylcyclohexene in lab experiments is its ability to undergo addition reactions with a variety of nucleophiles. Additionally, this compound is readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential to cause skin and respiratory tract irritation upon exposure.
Orientations Futures
There are several future directions for the use of 1-Chloro-2-methylcyclohexene in scientific research. One potential direction is the synthesis of new biologically active compounds using this compound as a starting material. Another direction is the study of the reaction mechanisms and kinetics of addition reactions involving 1-Chloro-2-methylcyclohexene. Additionally, this compound can be used in the development of new synthetic routes for the synthesis of other organic compounds.
Méthodes De Synthèse
The synthesis of 1-Chloro-2-methylcyclohexene can be achieved using different methods. One of the most common methods is the reaction between 1-chloro-2-methylcyclohexane and a strong base such as potassium hydroxide. The reaction takes place in the presence of an alcohol solvent, and the product is obtained through distillation. Another method involves the reaction between cyclohexene and hydrogen chloride gas in the presence of a catalyst such as aluminum chloride.
Applications De Recherche Scientifique
1-Chloro-2-methylcyclohexene has been used in various scientific research applications. It has been used as a reactant in the synthesis of other organic compounds. It has also been used as a starting material in the synthesis of biologically active compounds such as antitumor agents. Additionally, this compound has been used in the study of reaction mechanisms and kinetics.
Propriétés
Numéro CAS |
16642-49-2 |
|---|---|
Nom du produit |
1-Chloro-2-methylcyclohexene |
Formule moléculaire |
C7H11Cl |
Poids moléculaire |
130.61 g/mol |
Nom IUPAC |
1-chloro-2-methylcyclohexene |
InChI |
InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |
Clé InChI |
DZIYMXLYTUVIQE-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)Cl |
SMILES canonique |
CC1=C(CCCC1)Cl |
Synonymes |
1-Chloro-2-methyl-1-cyclohexene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










